

Rivenprost vs. Other EP4 Agonists: A Preclinical Comparative Guide

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Compound of Interest

Compound Name: *Rivenprost*

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The E-prostanoid 4 (EP4) receptor, a subtype of the prostaglandin E2 receptor, has emerged as a promising therapeutic target for a range of diseases due to its role in modulating inflammation, tissue regeneration, and cellular signaling. **Rivenprost** (also known as ONO-4819), a selective EP4 receptor agonist, has demonstrated therapeutic potential in various preclinical models. This guide provides an objective comparison of **Rivenprost** with other notable EP4 agonists—L-902,688, ONO-AE1-329, AKDS001, and TCS2510—based on available preclinical data. We present a comprehensive overview of their binding affinities, preclinical efficacy in various disease models, and the underlying signaling mechanisms.

Comparative Analysis of Binding Affinity and Selectivity

The affinity and selectivity of an agonist for its target receptor are critical determinants of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (K_i) and selectivity profiles of **Rivenprost** and other selected EP4 agonists.

Agonist	Ki (nM) for EP4	Selectivity Profile	Reference(s)
Rivenprost (ONO-4819)	0.7	Selective for EP4.	[1]
L-902,688	0.38	>4,000-fold selective for EP4 over other EP and prostanoid receptors.	[2]
ONO-AE1-329	-	Relative selectivity for murine EP receptors: EP1:EP2:EP3:EP4 of >1000:210:120:1.	[3]
AKDS001	0.06	8,500-fold selective for EP4 over EP1, 580-fold over EP2, and >167,000-fold over EP3.	[4]
TCS2510	-	Data not available.	

Preclinical Efficacy: A Comparative Overview

The therapeutic potential of these EP4 agonists has been investigated in a variety of preclinical models, including those for acute kidney injury, bone formation, ulcerative colitis, and neuroprotection. A key differentiator among these agonists is their biased signaling, with **Rivenprost** exhibiting a bias towards the Gs signaling pathway, while L-902,688 shows a preference for the Gi pathway.[5] This biased agonism can lead to distinct downstream cellular responses and therapeutic outcomes.

Acute Kidney Injury (AKI)

In a cisplatin-induced AKI mouse model, the Gs-biased agonist **Rivenprost** demonstrated superior therapeutic potential compared to the Gi-biased agonist L-902,688.[5]

Agonist	Animal Model	Key Findings	Reference(s)
Rivenprost	Cisplatin-induced AKI in mice	Significantly reduced serum creatinine (SCR) and blood urea nitrogen (BUN) levels. The protective effect was abolished in mice with renal tubule-specific Gas knockout, highlighting the importance of the Gs pathway.	[5]
L-902,688	Cisplatin-induced AKI in mice	Did not show beneficial effects and, in Gas deficient mice, aggravated inflammatory responses.	[5]

Bone Formation

EP4 agonists are known to promote bone formation. Preclinical studies have highlighted the efficacy of **Rivenprost** and AKDS001 in this regard.

Agonist	Animal Model	Key Findings	Reference(s)
Rivenprost	In vitro and in vivo models	Stimulates osteoblast differentiation and increases bone formation.	[1]
AKDS001	Rat heterotopic xenograft model of human bone	Enhanced new bone formation by promoting osteogenic differentiation and mineralization via the cAMP/PKA pathway, while suppressing osteoclast differentiation.	[4]

Ulcerative Colitis

The anti-inflammatory and epithelial regenerative properties of EP4 agonists make them attractive candidates for treating ulcerative colitis.

Agonist	Animal Model	Key Findings	Reference(s)
Rivenprost (ONO-4819CD)	-	Investigated for the treatment of ulcerative colitis.	[5]
ONO-AE1-329	DSS-induced colitis in rats	Intracolonic administration decreased erosion and ulceration, reduced inflammatory markers (IL-1 β , GRO/CINC-1), and increased the anti-inflammatory cytokine IL-10.	[6]

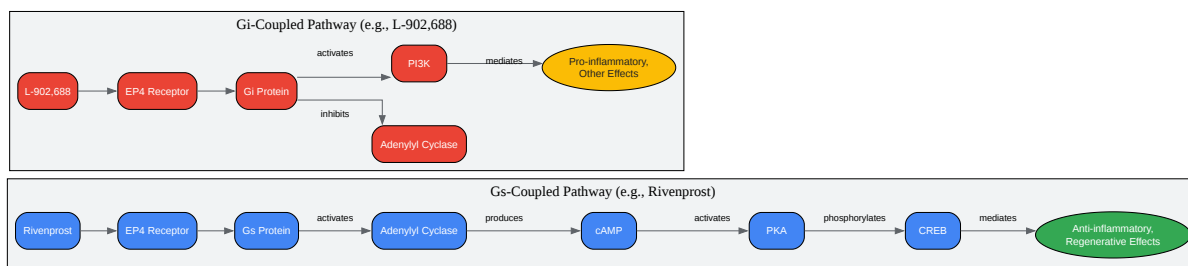
Neuroprotection

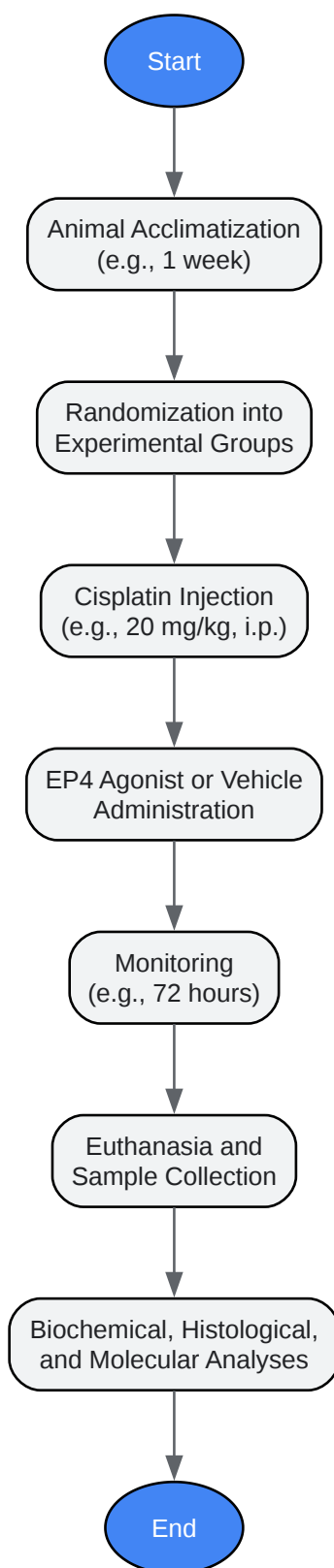
The neuroprotective effects of EP4 agonists have been explored in models of excitotoxicity and neuroinflammation.

Agonist	Animal Model	Key Findings	Reference(s)
Rivenprost	Rat locus coeruleus neurons ex vivo	Increased the firing rate of neurons, an effect blocked by an EP4 antagonist.	[7]
ONO-AE1-329	NMDA-induced excitotoxicity in mice	Pretreatment significantly reduced lesion volume in the striatum.	[3]
TCS2510	Rat locus coeruleus neurons ex vivo	Increased the firing rate of neurons in a concentration-dependent manner.	[7]

Signaling Pathways of EP4 Receptor Agonists

The activation of the EP4 receptor can trigger two main signaling cascades: the Gs-cAMP-PKA pathway, which is generally associated with anti-inflammatory and regenerative effects, and the Gi pathway, which can have opposing actions. The biased agonism of different EP4 ligands towards these pathways likely underlies their distinct preclinical profiles.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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